Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester

Description

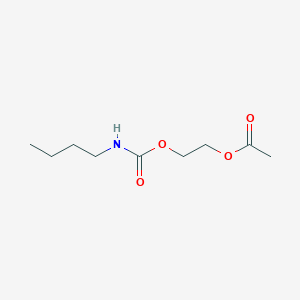

Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester (IUPAC name: butylcarbamic acid 2-acetoxyethyl ester) is a carbamate ester characterized by a butyl group attached to the carbamic acid moiety and a 2-(acetyloxy)ethyl ester substituent. Structurally, it combines the carbamate functional group (–NH–CO–O–) with an acetyloxy-modified ethyl ester chain. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and polymer industries due to their reactivity and functional versatility . The acetyloxy group may influence hydrolysis kinetics, bioavailability, and metabolic pathways compared to simpler esters like ethyl or methyl carbamates .

Structure

3D Structure

Properties

IUPAC Name |

2-(butylcarbamoyloxy)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-3-4-5-10-9(12)14-7-6-13-8(2)11/h3-7H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVJAIRCWYXPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of carbamic acid, butyl-, 2-(acetyloxy)ethyl ester involves the esterification of carbamic acid derivatives. One common method includes the reaction of butyl carbamate with 2-(acetyloxy)ethyl chloride under basic conditions. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form carbamic acid and butyl alcohol.

Reduction: It can be reduced using lithium aluminum hydride to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form new carbon-carbon bonds.

Scientific Research Applications

Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, 2-(acetyloxy)ethyl ester involves its interaction with specific molecular targets. It can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property makes it useful in peptide synthesis and other organic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamic Acid Ethyl Ester (Urethane)

- Structure : Ethyl carbamate (CAS 51-79-6) lacks the acetyloxy and butyl groups.

- Toxicity: Ethyl carbamate is a known carcinogen (EU Category 2) due to metabolic activation into vinyl compounds and epoxides .

- Metabolism : Unlike ethyl carbamate, butyl carbamates, including the target compound, are unlikely to form mutagenic metabolites. The butyl group and acetyloxy substituent may hinder similar activation pathways .

- Applications : Ethyl carbamate is restricted in food and pharmaceuticals, while butyl derivatives are explored for lower toxicity profiles .

3-Iodo-2-Propynyl Butylcarbamate (IPBC)

- Structure : IPBC (CAS 55406-53-6) replaces the acetyloxy group with a 3-iodo-2-propynyl ester.

- Function : IPBC is a potent antifungal agent used in wood preservatives and cosmetics. The iodine and propynyl groups enhance biocidal activity through oxidative mechanisms .

Carisoprodol (Isopropyl Carbamate)

- Structure : A pharmaceutical carbamate with an isopropyl group and a substituted propanediol ester.

- Pharmacology : Carisoprodol acts as a muscle relaxant, demonstrating that ester modifications (e.g., hydroxyl or acetyloxy groups) influence bioavailability and therapeutic activity .

- Metabolism : The acetyloxy group in the target compound may undergo hydrolysis to form 2-hydroxyethylcarbamate, altering its pharmacokinetics compared to Carisoprodol’s hydroxyl-containing structure .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Carbamic Acid Derivatives

| Compound | Molecular Weight | logP (Predicted) | Toxicity Profile | Primary Applications |

|---|---|---|---|---|

| Ethyl carbamate | 89.09 g/mol | 0.23 | Carcinogenic (EU Cat. 2) | Limited (historical uses) |

| IPBC | 281.06 g/mol | 3.5 | Ecotoxicological risks | Antifungal agents |

| Butyl-2-(acetyloxy)ethyl carbamate | ~217.25 g/mol* | 1.8–2.2* | Lower carcinogenic risk | Agrochemical intermediates |

| Carisoprodol | 260.33 g/mol | 2.1 | Sedative effects | Pharmaceuticals |

*Estimated based on structural analogs.

Key Findings:

Hydrolysis Stability :

- The acetyloxy group is prone to hydrolysis, forming acetic acid and 2-hydroxyethylbutylcarbamate. This degradation pathway may mitigate environmental persistence .

Biological Activity :

- Carbamates with aromatic or basic substituents (e.g., physostigmine analogs) exhibit cholinergic activity, while aliphatic esters like the target compound are less pharmacologically active .

Research and Regulatory Considerations

- Synthetic Routes: Likely synthesized via reaction of butyl isocyanate with 2-(acetyloxy)ethanol, analogous to methods for IPBC .

- Environmental Impact : Predicted to have moderate persistence, with hydrolysis products subject to biodegradation testing .

Biological Activity

Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester, commonly referred to as a carbamate derivative, is a compound of significant interest due to its biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 199.25 g/mol

This compound features a carbamate functional group, which is known for its diverse biological activities.

Biological Activity Overview

Research has demonstrated that carbamate derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Studies indicate that carbamate compounds can inhibit the growth of several bacterial strains.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation.

- Neuroprotective Properties : Certain carbamates are investigated for their potential in treating neurodegenerative diseases due to their ability to inhibit enzymes like acetylcholinesterase.

Antimicrobial Activity

Table 1 summarizes the antimicrobial efficacy of carbamic acid derivatives against various pathogens:

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | E. coli | 15 | Bactericidal |

| Carbamic acid derivatives | S. aureus | 20 | Bactericidal |

| Carbamic acid derivatives | Pseudomonas aeruginosa | 25 | Bacteriostatic |

These findings suggest that the compound possesses significant bactericidal properties, particularly against E. coli.

Anti-inflammatory Effects

Research has indicated that carbamate esters can exhibit anti-inflammatory activity. A study evaluated the anti-inflammatory effects of various carbamate derivatives in vivo, measuring the reduction in edema in animal models.

- Case Study : In a controlled experiment involving carrageenan-induced paw edema in rats, the administration of this compound resulted in a significant reduction in swelling compared to the control group (p < 0.05).

Neuroprotective Properties

Carbamate compounds are also being explored for their neuroprotective effects. A notable study highlighted the inhibition of acetylcholinesterase by carbamate esters, which is crucial for managing conditions like Alzheimer's disease.

- Research Findings : The compound demonstrated an IC value of 12 µM against acetylcholinesterase, indicating its potential as a therapeutic agent for cognitive disorders.

Toxicological Profile

While exploring the biological activity of carbamic acid derivatives, it is essential to consider their safety profile. Toxicity studies have shown varying degrees of acute toxicity depending on the specific structure and substituents present.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.